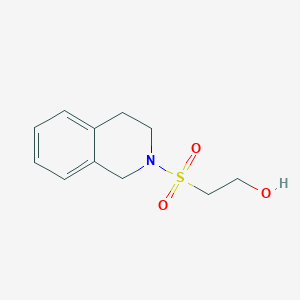![molecular formula C15H22N2O B7581764 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide](/img/structure/B7581764.png)
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide, also known as PACAP-27, is a neuropeptide that plays a crucial role in the regulation of various physiological and pathological processes. PACAP-27 is derived from the precursor protein, preproPACAP, which is expressed in the central and peripheral nervous systems. The purpose of
Mecanismo De Acción
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide exerts its effects by binding to three G protein-coupled receptors, PAC1, VPAC1, and VPAC2. The binding of 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide to these receptors activates various intracellular signaling pathways, including adenylate cyclase, phospholipase C, and mitogen-activated protein kinase, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide has been shown to have various biochemical and physiological effects, including the regulation of neurotransmitter release, neuronal survival, synaptic plasticity, immune function, and energy metabolism. 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide has also been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide in lab experiments include its high potency, specificity, and stability. 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide can also be easily synthesized using SPPS or recombinant DNA technology. However, the limitations of using 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide in lab experiments include its high cost, limited availability, and potential for off-target effects.
Direcciones Futuras
Future research on 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide should focus on the development of novel therapeutic strategies for various diseases, including neurodegenerative diseases, metabolic disorders, and immune disorders. The development of new 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide analogs with improved pharmacological properties and reduced off-target effects should also be explored. Furthermore, the role of 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide in the regulation of various physiological and pathological processes, including pain modulation, stress response, and neurodevelopment, should be further investigated.
Métodos De Síntesis
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. Recombinant DNA technology involves the expression of preproPACAP in a host organism, followed by purification and enzymatic cleavage to generate 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide.
Aplicaciones Científicas De Investigación
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide has been extensively studied for its role in various physiological and pathological processes, including neuroprotection, neurodevelopment, pain modulation, stress response, and metabolic regulation. 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide has also been investigated for its therapeutic potential in various diseases, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and diabetes.
Propiedades
IUPAC Name |
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11(12-6-3-2-4-7-12)17-15(18)14-9-5-8-13(14)10-16/h2-4,6-7,11,13-14H,5,8-10,16H2,1H3,(H,17,18)/t11-,13?,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVMIHUDYOMBDN-XGNXJENSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCC2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2CCCC2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid](/img/structure/B7581706.png)
![(2R)-2-[(4-cyanobenzoyl)amino]butanoic acid](/img/structure/B7581720.png)
![(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)
![N-[(2-hydroxycyclopentyl)methyl]-3-methylbenzamide](/img/structure/B7581728.png)
![2-[[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581737.png)
![1-[3-[[2-(Aminomethyl)cyclohexyl]amino]phenyl]pyrrolidin-2-one](/img/structure/B7581741.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581749.png)
![1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7581751.png)
![N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine](/img/structure/B7581755.png)
![N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7581760.png)
![N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)
![9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine](/img/structure/B7581780.png)
